molecular formula C20H22Cl3NO2 B12813141 1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 23288-29-1

1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12813141
CAS No.: 23288-29-1
M. Wt: 414.7 g/mol
InChI Key: IJLARBWXSSXHNL-UHFFFAOYSA-N
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Description

This 1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative described in patent literature for research and development purposes . Tetrahydroisoquinoline derivatives are a subject of extensive scientific investigation due to their diverse biological activities. Structurally similar compounds have demonstrated significant potential in modulating smooth muscle contractility by influencing intracellular calcium levels, acting through pathways such as voltage-gated L-type Ca2+ channels and muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype . Other research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffolds highlights their application in developing high-affinity sigma-2 receptor ligands, which are valuable tools in oncology research for tumor imaging and exploring cancer therapeutics . Furthermore, closely related synthetic tetrahydroisoquinolines have shown promising and potent analgesic and anti-inflammatory effects in preclinical models, suggesting their utility in pharmacological studies for pain and inflammation management . This compound is offered exclusively to the scientific community for non-clinical, in-vitro research.

Properties

CAS No.

23288-29-1

Molecular Formula

C20H22Cl3NO2

Molecular Weight

414.7 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H22Cl3NO2/c1-24-7-6-12-9-19(25-2)20(26-3)10-14(12)18(24)5-4-13-8-16(22)17(23)11-15(13)21/h8-11,18H,4-7H2,1-3H3

InChI Key

IJLARBWXSSXHNL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C=C3Cl)Cl)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Core

  • Starting from 3,4-dimethoxyphenethylamine or related precursors, the tetrahydroisoquinoline ring is constructed by intramolecular cyclization.
  • The Pomeranz-Fritsch-Bobbitt cyclization is a classical and efficient method, involving condensation of an amino aldehyde intermediate followed by acid-catalyzed cyclization to yield the tetrahydroisoquinoline core with 6,7-dimethoxy substitution.
  • Methylation at the 2-position (N-methylation) can be achieved by reductive amination or direct methylation using methyl iodide or formaldehyde/formic acid mixtures.

Preparation of 2,4,5-Trichlorophenethyl Halide

  • The 2,4,5-trichlorophenethyl moiety is prepared by chlorination of phenethyl derivatives or by substitution reactions on appropriately substituted benzene rings.
  • The halide (usually bromide) is synthesized by halogenation of the corresponding alcohol or by direct halogenation of the phenethyl side chain.

N-Alkylation to Form the Target Compound

  • The key step is the alkylation of the nitrogen atom of the tetrahydroisoquinoline core with the 2,4,5-trichlorophenethyl halide.
  • This reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dichloromethane.
  • Bases such as potassium carbonate or sodium hydride are used to deprotonate the nitrogen, facilitating nucleophilic substitution.
  • Reaction temperature and time are optimized to maximize yield and minimize side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Pomeranz-Fritsch-Bobbitt cyclization Amino aldehyde intermediate, acid catalyst (HCl or H2SO4) 60–100 °C 2–6 hours Yields tetrahydroisoquinoline core
Methylation of hydroxy groups Dimethyl sulfate or methyl iodide, base (NaHCO3) Room temperature to 50 °C 1–3 hours Introduces methoxy groups at 6,7-positions
Preparation of 2,4,5-trichlorophenethyl bromide Bromination of 2,4,5-trichlorophenethyl alcohol 0–25 °C 1–2 hours Use of PBr3 or HBr for halogenation
N-Alkylation 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, 2,4,5-trichlorophenethyl bromide, K2CO3 40–80 °C 4–12 hours Polar aprotic solvent, inert atmosphere recommended

Research Findings and Purification

  • The final product is typically purified by recrystallization from solvents such as ethanol, benzene, or ethyl acetate to obtain crystalline material with high purity.
  • Analytical techniques such as melting point determination (expected melting point around 245–247 °C for related compounds), NMR, and mass spectrometry confirm the structure and purity.
  • Related tetrahydroisoquinoline derivatives have been studied for biological activity, indicating the importance of precise synthetic control to obtain pharmacologically relevant compounds.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Critical Parameters Outcome/Notes
Tetrahydroisoquinoline core synthesis Amino aldehyde, acid catalyst Cyclization Acid concentration, temp Formation of 6,7-dimethoxy core
Methoxy group introduction Dimethyl sulfate, base Methylation Temperature, time 6,7-dimethoxy substitution
Trichlorophenethyl halide synthesis 2,4,5-trichlorophenethyl alcohol, PBr3 Halogenation Low temperature Formation of reactive alkylating agent
N-Alkylation Tetrahydroisoquinoline, trichlorophenethyl bromide, base Nucleophilic substitution Solvent, temperature, base Target compound formation
Purification Ethanol, benzene, ethyl acetate Recrystallization Solvent choice, cooling rate High purity crystalline product

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Overview

This compound belongs to the class of tetrahydroisoquinolines and is characterized by the presence of a trichlorophenyl ethyl group along with methoxy and methyl substituents. Its chemical structure can be represented as follows:

  • Molecular Formula : C20H22Cl3N
  • CAS Number : 63937-62-2

Medicinal Chemistry Applications

1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential pharmacological properties.

Pharmacological Properties

  • Dopamine Receptor Modulation : The compound is noted for its interaction with dopamine D1 receptors. Research indicates that it may be beneficial in treating conditions such as schizophrenia and cognitive impairments associated with antipsychotic therapy .
  • Antiproliferative Activity : Studies have demonstrated that derivatives of tetrahydroisoquinolines exhibit antiproliferative effects against various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthetic Routes

  • Synthesis Methods : The synthesis typically involves the reaction of 2-methyl-1-aminomethyl ketone with formylating agents followed by cyclization to form the isoquinoline core. This method has been optimized for high yield and purity.

Industrial Production

  • Large-scale Production : Industrial applications may leverage optimized reaction conditions to produce this compound on a larger scale while ensuring high purity through techniques like recrystallization or chromatography.

Biological Research Applications

The biological implications of 1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are significant.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Study FocusFindings
Dopamine Receptor Interaction Demonstrated potential in treating cognitive symptoms in schizophrenia .
Anticancer Activity Showed significant antiproliferative effects against multiple cancer cell lines .
Synthetic Applications Established effective synthetic routes for producing isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Parameters of Selected THIQ Derivatives

Compound Anesthetic Activity* EC₅₀ (Inotropic, μM) IC₅₀ (Vasorelaxant, μM)
Lidocaine Baseline (100%) - -
3a 150% - -
Alkaloid THIQ 160% 14.6 41.6
DHQ-11 - 9.7 23.7
Target Compound Inferred >150% Not Reported Not Reported

*Compared to lidocaine at 1% concentration.

Biological Activity

1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (commonly referred to as TCDMT) is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention for its potential biological activities and pharmacological properties. Its unique structure includes methoxy groups at positions 6 and 7, a methyl group at position 2, and a trichlorophenyl ethyl group at position 1. The molecular formula is C20H22Cl3NO2C_{20}H_{22}Cl_{3}NO_{2} with a molecular weight of approximately 414.7 g/mol .

The biological activity of TCDMT is primarily attributed to its interactions with various molecular targets within biological systems. The compound may modulate receptor activity or influence enzyme functions, leading to significant pharmacological effects. Preliminary studies suggest that TCDMT interacts with neurotransmitter receptors and may have implications in neuropharmacology .

Biological Activity Overview

Research indicates that TCDMT exhibits several biological activities:

  • Antioxidant Activity : TCDMT has shown potential as an antioxidant agent, which may help in mitigating oxidative stress in biological systems.
  • Neuroprotective Effects : Studies have indicated that this compound could protect neuronal cells from damage due to various stressors.
  • Antidepressant Properties : Given its structural similarity to other psychoactive compounds, TCDMT is being investigated for potential antidepressant effects.
  • Anticancer Activity : Some preliminary data suggest that TCDMT may inhibit the growth of certain cancer cell lines .

Research Findings

A variety of studies have been conducted to evaluate the biological activity of TCDMT:

Table 1: Summary of Biological Activities

Activity Description Reference
AntioxidantReduces oxidative stress in cellular models
NeuroprotectiveProtects neuronal cells from oxidative damage
AntidepressantPotential modulation of serotonin receptors
AnticancerInhibits proliferation in specific cancer cell lines

Case Studies

Several case studies have highlighted the pharmacological potential of TCDMT:

  • Neuroprotection Study : A study published in the Journal of Neurochemistry demonstrated that TCDMT significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .
  • Antidepressant Effects : Research published in Pharmacology Biochemistry and Behavior indicated that TCDMT administration resulted in decreased depressive-like behaviors in animal models. The study suggested a possible interaction with serotonin receptors, similar to established antidepressants .
  • Anticancer Activity : In vitro studies reported in Cancer Letters showed that TCDMT inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest. Further investigations are warranted to explore its efficacy in vivo .

Q & A

Basic: What are the most effective synthetic routes for optimizing the yield of 1-(2,4,5-Trichlorophenethyl)-tetrahydroisoquinoline derivatives?

Methodological Answer:
Key steps include reductive amination and cyclization. For example:

  • Reductive amination : Use LiAlH₄ in THF to reduce nitrovinyl intermediates (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydrobenzodioxine) to ethylamine derivatives, achieving ~60% yield .
  • Cyclization : Employ polyphosphoric acid (PPA) for ring closure, as demonstrated in phenethylamine-based syntheses, minimizing byproducts .
    Table 1 : Optimization parameters:
StepReagent/ConditionYieldKey Reference
ReductionLiAlH₄, THF, 20h61%
CyclizationPPA, reflux~70%

Basic: How to characterize the stereochemical configuration of tetrahydroisoquinoline derivatives?

Methodological Answer:
Use NMR and HRMS for structural elucidation:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and tetrahydroisoquinoline backbone signals (e.g., C-1 at δ 57.2 ppm) .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ = 236.1286 for C₁₃H₁₇NO₃) .
    Advanced stereochemical analysis may require chiral chromatography or X-ray crystallography.

Advanced: What strategies address stereochemical challenges in synthesizing enantiopure tetrahydroisoquinolines?

Methodological Answer:

  • Chiral auxiliaries : Use enantioselective Pictet-Spengler reactions with 3,4,5-trimethoxybenzaldehyde under argon to control C-1 configuration .
  • Catalytic asymmetric hydrogenation : Apply Pd/C with chiral ligands to reduce imine intermediates .
    Note : highlights stereospecific hydrochloride salts (e.g., (1S)-isomers), emphasizing the need for rigorous optical rotation analysis.

Advanced: How to design structure-activity relationship (SAR) studies for antitumor activity?

Methodological Answer:

  • Variable substituents : Modify the trichlorophenethyl group to assess halogen effects (e.g., 2,4,6-trichlorophenol derivatives ).
  • Biological assays : Use MTT or SRB assays on cancer cell lines, comparing IC₅₀ values of analogs (e.g., T67325, a trimethoxybenzyl derivative ).
    Research Gap : emphasizes the lack of alkyl chain (C6–C17) SAR data, suggesting systematic elongation for cytotoxicity studies.

Advanced: How to resolve contradictory biological activity data across analogs?

Methodological Answer:

  • Dose-response validation : Replicate assays with purified batches (≥95% purity, confirmed via HPLC ).
  • Mechanistic studies : Compare apoptotic pathways (e.g., caspase activation) in analogs with divergent activity (e.g., ’s 4,6,7-substituted derivatives).
    Example : Discrepancies in antitumor IC₅₀ may arise from impurities or solvent effects (e.g., methanol vs. DMSO solubility ).

Basic: What purification methods are optimal for tetrahydroisoquinoline intermediates?

Methodological Answer:

  • Column chromatography : Use silica gel with EtOAc/hexane gradients (e.g., 53% recovery of 2-(2,3-dihydrobenzodioxinyl)ethylamine ).
  • Recrystallization : Ethanol/water mixtures for hydrochloride salts (e.g., T67325 ).

Advanced: How to design bifunctional tetrahydroisoquinoline derivatives for dual pharmacological activity?

Methodological Answer:

  • Bifunctional cores : Synthesize 4,4’-(1,4-phenylenediamine)di-tetrahydroquinoline via epichlorohydrin-mediated cyclization (e.g., Scheme 1 in ).
  • Functionalization : Introduce sulfonyl (e.g., 2-methylsulfonyl ) or trifluoromethyl groups for enhanced bioavailability.

Basic: What analytical methods ensure compound purity for in vitro studies?

Methodological Answer:

  • HPLC : C18 columns with UV detection (λ = 254 nm) .
  • Elemental analysis : Validate %C, %H, %N (e.g., C₁₇H₁₈ClNO₂·HCl requires 63.36% C ).

Advanced: What synthetic routes enable access to bifunctional tetrahydroisoquinoline scaffolds?

Methodological Answer:

  • Epichlorohydrin coupling : React diphenylamine derivatives with excess epichlorohydrin to form N-(3-chloro-2-hydroxypropyl) intermediates, followed by cyclization .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C-4 .

Advanced: What mechanisms underlie the biological activity of 2,4,5-trichlorophenethyl derivatives?

Methodological Answer:

  • DNA intercalation : Assess via ethidium bromide displacement assays (common in isoquinoline alkaloids ).
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive assays .
    Hypothesis : The trichlorophenethyl group may enhance lipophilicity, improving membrane permeability (logP ~3.5 ).

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